molecular formula C₁₃H₁₀N₂O B130535 2-Aminoacridone CAS No. 27918-14-5

2-Aminoacridone

Cat. No. B130535
CAS RN: 27918-14-5
M. Wt: 210.23 g/mol
InChI Key: PIGCSKVALLVWKU-UHFFFAOYSA-N
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Description

2-Aminoacridone is a highly fluorescent aromatic compound. It contains a primary amine group that reacts with an aldehyde group at the reducing end of a carbohydrate and is reduced to a stable amine derivative by sodium borohydride (NaBH4). This fluorophore can detect picomolar levels of glycan compounds .


Synthesis Analysis

The synthesis of 2-Aminoacridone involves various processes. For instance, it has been used in the analysis of glycosaminoglycan-derived, precolumn, 2-aminoacridone–labeled disaccharides with LC-fluorescence and LC-MS detection . Another study discusses the synthesis of L-Alanyl and β-Alanyl derivatives of 2-Aminoacridone .


Molecular Structure Analysis

The molecular structure of 2-Aminoacridone has been analyzed using various techniques. For example, LC-fluorescence and LC-MS detection have been used to characterize sulfated oligosaccharides . The ChemSpider database provides detailed information about its molecular structure .


Chemical Reactions Analysis

2-Aminoacridone is involved in various chemical reactions. For instance, it reacts with an aldehyde group at the reducing end of a carbohydrate and is reduced to a stable amine derivative by sodium borohydride .


Physical And Chemical Properties Analysis

2-Aminoacridone has a density of 1.3±0.1 g/cm3, a boiling point of 431.3±45.0 °C at 760 mmHg, and an enthalpy of vaporization of 68.7±3.0 kJ/mol .

Scientific Research Applications

Carbohydrate Analysis

2-Aminoacridone has been employed for the analysis of sugars and polysaccharides. Greenaway et al. (1994) utilized 2-AMAC to derivatize a variety of sugars and polysaccharides, achieving high selectivity and sensitivity in their separation using micellar electrokinetic capillary chromatography and laser-induced fluorescence detection (Greenaway et al., 1994). This demonstrates 2-AMAC's utility in carbohydrate research, particularly in complex mixture analysis.

Glycan Analysis

2-AMAC has been extensively used in the study of N-linked oligosaccharides. Okafo et al. (1997) applied 2-AMAC to derivatize mixtures of N-linked oligosaccharides for high-performance liquid chromatographic analysis (Okafo et al., 1997). This research highlights 2-AMAC's role in facilitating the analysis of glycans, a critical area in biological sciences.

Fluorescence Studies

The fluorescence properties of 2-AMAC make it suitable for various studies. Hill et al. (1998) examined the fluorescence properties of 2-AMAC and its polysaccharide derivatives, confirming its value as a non-selective fluorescent tag in the analysis of polysaccharide chains (Hill et al., 1998). The stability of its fluorescence across various conditions makes it a reliable tool for molecular studies.

Molecular Biology and Biomedical Research

2-Aminoacridone has applications in molecular biology and biomedical research. Zhao et al. (2011) used 2-AMAC labeled Astragalus polysaccharide (APS) to study its interaction with macrophages and found that APS increases cytokine levels and NO production in macrophages (Zhao et al., 2011). This study demonstrates 2-AMAC's potential in immunological research and as a probe in cell biology.

Enzyme Assays

2-Aminoacridone is also used in enzyme assays. Baustert et al. (1988) introduced 2-aminoacridone as a fluorophore in the fluorometric determination of alpha-chymotrypsin and trypsin (Baustert et al., 1988). Its distinct spectral properties make it suitable for assays where background fluorescence can be an issue.

Future Directions

The future directions of 2-Aminoacridone research involve its potential use in the treatment of diabetes. It has been suggested that C-glycosyl compounds mimicking O-glycosides structure, such as 2-Aminoacridone, exhibit the best features in terms of pharmacodynamics and pharmacokinetics .

properties

IUPAC Name

2-amino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGCSKVALLVWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182196
Record name 2-Aminoacridone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoacridone

CAS RN

27918-14-5
Record name 2-Aminoacridone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoacridone
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Record name 2-Aminoacridone
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Record name 2-Aminoacridone
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Record name 2-AMINOACRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
N Volpi, F Galeotti, B Yang, RJ Linhardt - Nature protocols, 2014 - nature.com
… GAGs obtained from tissues, biological fluids or cells are treated with various enzymes to obtain disaccharides that are fluorescently labeled with 2-aminoacridone (AMAC) and resolved …
Number of citations: 124 www.nature.com
RAM Vreeburg, OB Airianah, SC Fry - Biochemical Journal, 2014 - portlandpress.com
… 2-Aminoacridone plus cyanoborohydride reductively aminated the oxo groups in treated … the carbohydrate linked to N-isopropyl-2-aminoacridone (pAMAC). Digestion of labelled pectin …
Number of citations: 32 portlandpress.com
H Birrell, J Charlwood, I Lynch, S North… - Analytical …, 1999 - ACS Publications
A protocol has been developed involving the derivatization of glycan mixtures with 2-aminoacridone and co-injection with a dextran ladder derivatized with methyl 4-aminobenzoate (M-…
Number of citations: 33 pubs.acs.org
M Militsopoulou, FN Lamari, A Hjerpe… - …, 2002 - Wiley Online Library
… ‐disaccharides were derivatized with the fluorophore 2‐aminoacridone. All known twelve non‐, … Detection of 2‐aminoacridone (AMAC)‐derivatives of Δ‐disaccharides by UV at 255 nm …
EK Hill, AJ de Mello - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… We have used 2-aminoacridone (2-AMAC) extensively in the derivatisation of a variety of mono- and poly-saccharides.2-AMAC is favoured by us as it is neutral over a wide pH range (~…
Number of citations: 9 pubs.rsc.org
M Cellier, AL James, S Orenga, JD Perry, G Turnbull… - PloS one, 2016 - journals.plos.org
In clinical microbiology the speed with which pathogenic microorganisms may be detected has a direct impact on patient health. One important strategy used in the laboratory is the …
Number of citations: 8 journals.plos.org
M Giera, DP Kloos, A Raaphorst, OA Mayboroda… - Analyst, 2011 - pubs.rsc.org
… The methodology is based on the mild labeling of MDA with 2-aminoacridone, which can be carried out in aqueous citrate buffer at 40 C, yielding a highly fluorescent substance. No …
Number of citations: 23 pubs.rsc.org
H Kitagawa, A Kinoshita, K Sugahara - Analytical biochemistry, 1995 - Elsevier
… at their reducing ends with the fluorophore 2-aminoacridone. The resulting labeled compounds … The developed method employing the derivatization by 2-aminoacridone in conjunction …
Number of citations: 128 www.sciencedirect.com
N Volpi - Analytical biochemistry, 2010 - Elsevier
In this study, we developed an on-line reverse-phase high-performance liquid chromatography–electrospray ionization–mass spectrometry (RP–HPLC–ESI–MS) separation and …
Number of citations: 91 www.sciencedirect.com
P Jackson - Analytical biochemistry, 1991 - Elsevier
… The work described in the present paper extends this type of analysis by using the flurophore, 2-aminoacridone, which enables acidic and neutral saccharides to be distinguished …
Number of citations: 169 www.sciencedirect.com

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